molecular formula C10H6ClF3O2 B12435449 (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid

(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B12435449
M. Wt: 250.60 g/mol
InChI Key: BRANIBQNEDUUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(trifluoromethyl)cinnamic acid typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-chloro-2-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoic acid
  • 4-Chloro-2-(trifluoromethyl)phenylacetic acid
  • 4-Chloro-2-(trifluoromethyl)benzaldehyde

Comparison: 4-Chloro-2-(trifluoromethyl)cinnamic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring, which imparts distinct chemical properties.

Properties

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANIBQNEDUUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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